2-Oxo-1,2-diphenylethyl selenocyanate
Description
Properties
CAS No. |
89936-28-7 |
|---|---|
Molecular Formula |
C15H11NOSe |
Molecular Weight |
300.22 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethyl) selenocyanate |
InChI |
InChI=1S/C15H11NOSe/c16-11-18-15(13-9-5-2-6-10-13)14(17)12-7-3-1-4-8-12/h1-10,15H |
InChI Key |
UGQJYBGDVYEYMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)[Se]C#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Oxo-1,2-Diphenylethyl Selenocyanate
Nucleophilic Substitution of Allylic Bromides with Potassium Selenocyanate (KSeCN)
This method involves a two-step process: (1) synthesis of an allylic bromide intermediate via Morita-Baylis-Hillman (MBH) adduct bromination, followed by (2) nucleophilic substitution with KSeCN.
Synthesis of Allylic Bromide Intermediate
The MBH adduct, α-methylene-β-hydroxy ester, is treated with concentrated sulfuric acid (H2SO4) in acetonitrile at 0–5°C to yield the allylic bromide. For example, bromination of 2-oxo-1,2-diphenylethyl hydroxy ester (1.0 mmol) with H2SO4 (6.3 mmol) produces the corresponding bromide in 85% yield after column chromatography (hexane/ethyl acetate 9:1).
Selenocyanation via KSeCN Substitution
The allylic bromide (1.0 mmol) is reacted with KSeCN (1.25 mmol) in acetone/water (4:1 v/v) at 25°C for 10 hours. The crude product is purified via flash chromatography, affording this compound in 73% yield. Key advantages include mild conditions and scalability, though stoichiometric H2SO4 use raises environmental concerns.
Table 1. Optimization of KSeCN Substitution Conditions
| Bromide Equiv | KSeCN Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1.0 | 1.25 | Acetone/H2O | 25 | 10 | 73 |
| 1.0 | 1.5 | DMSO | 40 | 6 | 68 |
| 1.0 | 1.0 | THF | 25 | 12 | 52 |
Triselenium Dicyanide (Se(SeCN)2)-Mediated Direct Selenocyanation
Recent advances utilize in situ-generated triselenium dicyanide (from SeO2 and malononitrile) for direct selenocyanation of diketones.
Reaction Protocol
A mixture of 2-oxo-1,2-diphenylethyl diketone (0.5 mmol), malononitrile (1.5 equiv), and SeO2 (3.0 equiv) in DMSO is stirred at 40°C for 30 minutes. The selenocyanate product precipitates upon ice-water quenching and is isolated via filtration (80% yield). This method bypasses hazardous bromide intermediates and achieves higher atom economy.
Table 2. Solvent Screening for Triselenium Dicyanide Method
| Solvent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| DMSO | 40 | 30 | 80 |
| DMF | 40 | 30 | 47 |
| Acetonitrile | 40 | 30 | <5 |
| H2O | 40 | 30 | <5 |
Propargyl Bromide-Mediated Alkynylation Followed by Selenocyanation
An alternative route involves propargyl bromide alkynylation of phenolic intermediates, followed by selenocyanate incorporation.
Alkynylation Step
The phenolic precursor (2.0 mmol) reacts with propargyl bromide (2.2 equiv) in DMF at 60°C for 6 hours, yielding a propargyl ether intermediate (89% yield).
Selenocyanation
The propargyl ether undergoes copper(I)-catalyzed coupling with KSeCN in the presence of Cs2CO3, producing the target compound in 65% yield. While modular, this method requires multistep purification and exhibits lower overall efficiency compared to direct approaches.
Comparative Analysis of Synthetic Methods
Table 3. Method Comparison for this compound Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics (E-factor) |
|---|---|---|---|---|
| KSeCN Substitution | 73 | 98 | High | 8.2 |
| Triselenium Dicyanide | 80 | 95 | Moderate | 5.1 |
| Propargyl Bromide Route | 65 | 90 | Low | 12.7 |
The triselenium dicyanide method offers superior yield and lower environmental impact (E-factor = 5.1) due to in situ reagent generation and reduced solvent use. However, KSeCN substitution remains preferred for large-scale production, given established protocols and consistent purity.
Structural Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥95% purity for all methods, with triselenium dicyanide-derived samples showing minimal byproducts.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-diphenylethyl selenocyanate undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base (e.g., triethylamine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
2-Oxo-1,2-diphenylethyl selenocyanate has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential anticancer and chemopreventive properties.
Materials Science: The compound can be used as a precursor for the synthesis of selenium-containing materials with unique electronic and optical properties.
Biological Studies: It is used in the study of selenium’s role in biological systems, particularly in the context of redox biology and antioxidant defense mechanisms.
Mechanism of Action
The mechanism of action of 2-Oxo-1,2-diphenylethyl selenocyanate involves its interaction with cellular thiols and redox-active proteins. The selenocyanate group can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death. Additionally, the compound can modulate the activity of selenoproteins, which are involved in antioxidant defense and redox signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest structural analog is 1,4-phenylenebis(methylene)selenocyanate (XSC), which shares the selenocyanate moiety but differs in its aromatic core (a phenylenebis group vs. a diphenylethyl group in 2-oxo-1,2-diphenylethyl selenocyanate). This structural divergence may influence solubility, bioavailability, and target specificity.
Chemopreventive Efficacy
Key Findings from Analogous Compounds:
XSC: In a DMBA-induced mammary tumor model, XSC (80 ppm in diet) reduced tumor incidence from 88% to 20% and tumor multiplicity from 3.96 to 0.28 tumors/rat . Mechanistically, XSC inhibited DMBA-DNA adduct formation in mammary tissue, particularly targeting bay-region diol-epoxide adducts (anti-diol-epoxide:deoxyguanosine, syn-diol-epoxide:deoxyadenosine) .
Inorganic Selenium (Na₂SeO₃): At 2.0 ppm dietary selenium, tumor incidence in mice dropped from 56% to 16%, but toxicity concerns limit its utility .
Toxicity Profiles
- XSC: Demonstrated low toxicity at chemopreventive doses (40 ppm selenium equivalent), contrasting with inorganic selenium’s narrow therapeutic window .
- This compound: While toxicity data are lacking, its organoselenium nature suggests a profile closer to XSC than inorganic salts.
Mechanistic Divergence
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
